molecular formula C12H9NO B8744492 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde

Cat. No.: B8744492
M. Wt: 183.21 g/mol
InChI Key: PDQCXNLZWYOTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C12H9NO It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

1-prop-2-ynylindole-5-carbaldehyde

InChI

InChI=1S/C12H9NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h1,3-5,7-9H,6H2

InChI Key

PDQCXNLZWYOTJU-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CC2=C1C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde can be synthesized through the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis . The reaction involves stirring the two-phase system vigorously at room temperature, followed by separation and purification steps to obtain the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

    Oxidation: Formation of 1-prop-2-ynyl-1H-indole-5-carboxylic acid.

    Reduction: Formation of 1-prop-2-ynyl-1H-indole-5-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows for interactions with enzymes and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)-1H-indole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the aldehyde group at the 5-position allows for distinct chemical transformations and interactions compared to other indole derivatives.

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